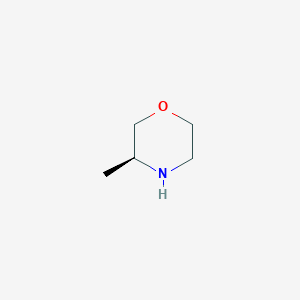

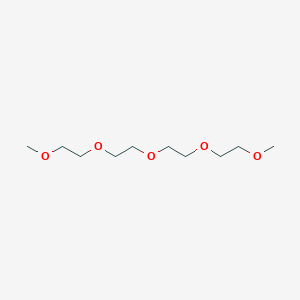

![molecular formula C16H19NO2 B029200 3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol CAS No. 1159977-09-9](/img/structure/B29200.png)

3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol

説明

The compound “3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol” is a phenolic compound . It is related to Phenylephrine . The compound is also known as a substituted phenethylamine .

Synthesis Analysis

The synthesis of such compounds often involves the methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina . Another method entails the hydrolysis of chlorotoluenes or the related sulfonates .Molecular Structure Analysis

The molecular formula of the compound is C16H19NO2 . It is structurally similar to 2-Amino-3-methylbenzyl alcohol, which has a molecular formula of C8H11NO .Chemical Reactions Analysis

Phenolic compounds like this are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones, and these quinones can be reduced to form hydroquinones .科学的研究の応用

Antimicrobial Agent

Compounds with a benzimidazole structure, which is similar to the core structure of 3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol, have been shown to exhibit antimicrobial properties . They work by competing with purines in bacterial strains, leading to the inhibition of nucleic acids and protein synthesis . This suggests potential use in developing new antimicrobial drugs, especially against antibiotic-resistant microorganisms.

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer activity . They have shown promise in eliciting antiproliferative activity against cancer cell lines, such as MCF7 breast cancer cells, with IC50 values more potent than standard drugs like 5-fluorouracil . This indicates that our compound could be a candidate for cancer treatment research.

Synthetic Organic Chemistry

The compound’s structure includes a benzyl alcohol moiety, which is a versatile building block in synthetic organic chemistry . It can be used in various chemical syntheses, potentially leading to the development of new chemical entities with therapeutic or industrial applications .

Catalysis

The related field of catalysis could benefit from the use of this compound. For instance, benzoxazoles, which can be synthesized from similar compounds, have been produced using innovative catalytic systems. These methodologies could be applied to synthesize benzoxazole derivatives from our compound, which have numerous biological activities .

Drug Discovery

Given its structural complexity, this compound could serve as a starting material for different mechanistic approaches in drug discovery . Its planar bicyclic structure is favorable for broad substrate scope and functionalization, which is crucial in medicinal chemistry .

Green Chemistry

The compound’s potential for synthesis using eco-friendly pathways makes it relevant for green chemistry applications. It could be used to develop new synthetic methods that are more environmentally friendly and sustainable .

作用機序

Target of Action

It’s known that similar compounds often interact with cellular structures such as bacterial cell membranes .

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes at the molecular level. For instance, the benzyl group in the compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, the benzylic position in the compound is activated towards free radical attack . This can lead to oxidative degradation of the alkyl side-chains . Furthermore, the compound can participate in reactions such as Suzuki–Miyaura coupling , which involves the formation of carbon-carbon bonds.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets bacterial cell membranes, it could lead to the destruction of these membranes . This could potentially result in the death of the bacteria, making the compound effective as an antibacterial agent.

特性

IUPAC Name |

3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBZPOHBHNEKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611716 | |

| Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-09-9 | |

| Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

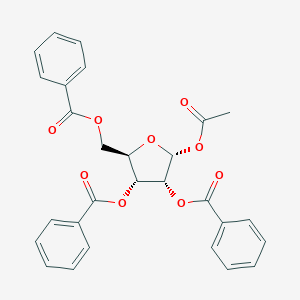

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

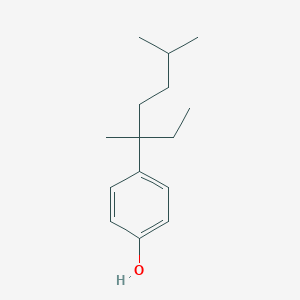

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

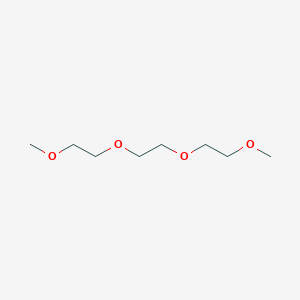

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)